molecular formula C21H20N4O2 B11053408 5H-[1]Benzopyrano[2,3-b]pyridine-3-carbonitrile, 2,4-diamino-6,7,8,9-tetrahydro-8,8-dimethyl-6-oxo-5-phenyl-

5H-[1]Benzopyrano[2,3-b]pyridine-3-carbonitrile, 2,4-diamino-6,7,8,9-tetrahydro-8,8-dimethyl-6-oxo-5-phenyl-

Cat. No.: B11053408
M. Wt: 360.4 g/mol
InChI Key: LFZGRKNGZGTWBP-UHFFFAOYSA-N
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Description

2,4-DIAMINO-8,8-DIMETHYL-6-OXO-5-PHENYL-6,7,8,9-TETRAHYDRO-5H-CHROMENO[2,3-B]PYRIDIN-3-YL CYANIDE is a complex organic compound belonging to the class of chromeno[2,3-b]pyridines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DIAMINO-8,8-DIMETHYL-6-OXO-5-PHENYL-6,7,8,9-TETRAHYDRO-5H-CHROMENO[2,3-B]PYRIDIN-3-YL CYANIDE typically involves a multi-step process. One common method involves the reaction of salicylaldehyde, malononitrile dimer, and 2-cyanoacetohydrazide in an ethanol/pyridine mixture. This one-pot synthesis approach is advantageous as it avoids the need for purifying intermediate compounds, thus saving time and resources .

Industrial Production Methods

the principles of green chemistry and atom economy are often applied to optimize the synthesis process, making it more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2,4-DIAMINO-8,8-DIMETHYL-6-OXO-5-PHENYL-6,7,8,9-TETRAHYDRO-5H-CHROMENO[2,3-B]PYRIDIN-3-YL CYANIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

2,4-DIAMINO-8,8-DIMETHYL-6-OXO-5-PHENYL-6,7,8,9-TETRAHYDRO-5H-CHROMENO[2,3-B]PYRIDIN-3-YL CYANIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,4-DIAMINO-8,8-DIMETHYL-6-OXO-5-PHENYL-6,7,8,9-TETRAHYDRO-5H-CHROMENO[2,3-B]PYRIDIN-3-YL CYANIDE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2,4-DIAMINO-8,8-DIMETHYL-6-OXO-5-PHENYL-6,7,8,9-TETRAHYDRO-5H-CHROMENO[2,3-B]PYRIDIN-3-YL CYANIDE lies in its specific substituents, which confer unique chemical and biological properties. These properties make it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C21H20N4O2

Molecular Weight

360.4 g/mol

IUPAC Name

2,4-diamino-8,8-dimethyl-6-oxo-5-phenyl-7,9-dihydro-5H-chromeno[2,3-b]pyridine-3-carbonitrile

InChI

InChI=1S/C21H20N4O2/c1-21(2)8-13(26)16-14(9-21)27-20-17(15(16)11-6-4-3-5-7-11)18(23)12(10-22)19(24)25-20/h3-7,15H,8-9H2,1-2H3,(H4,23,24,25)

InChI Key

LFZGRKNGZGTWBP-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C3=C(O2)N=C(C(=C3N)C#N)N)C4=CC=CC=C4)C(=O)C1)C

Origin of Product

United States

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